VEGFR2 Kinase Inhibition: 2-(1H-pyrazol-4-yl)quinoxaline Hybrids vs. Sorafenib and Sunitinib
A quinoxaline-pyrazole hybrid compound (Compound 13) structurally derived from 2-(1H-pyrazol-4-yl)quinoxaline demonstrated potent VEGFR2 inhibitory activity [1]. In an ELISA-based kinase assay, Compound 13 exhibited an IC50 of 0.045 ± 6.24 μM, which is numerically superior to sorafenib (IC50 0.049 ± 5.24 μM) and 3.19-fold more potent than sunitinib [2].
| Evidence Dimension | VEGFR2 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.045 ± 6.24 μM (Compound 13, a quinoxaline-pyrazole hybrid) |
| Comparator Or Baseline | Sorafenib: 0.049 ± 5.24 μM; Sunitinib: Not directly quantified in the study but noted as 3.19-fold less potent |
| Quantified Difference | 1.1-fold more potent than sorafenib; 3.19-fold more potent than sunitinib |
| Conditions | In vitro ELISA kinase assay |
Why This Matters
This direct comparison against two FDA-approved VEGFR inhibitors provides a quantitative benchmark for the potency of compounds derived from this scaffold, establishing a clear advantage for researchers selecting this core structure for VEGFR2-targeted drug discovery programs.
- [1] Ismail, M. M. F., et al. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. Bioorganic Chemistry 2025, 156, 108182. View Source
- [2] Ismail, M. M. F., et al. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. Bioorganic Chemistry 2025, 156, 108182. (Abstract) View Source
